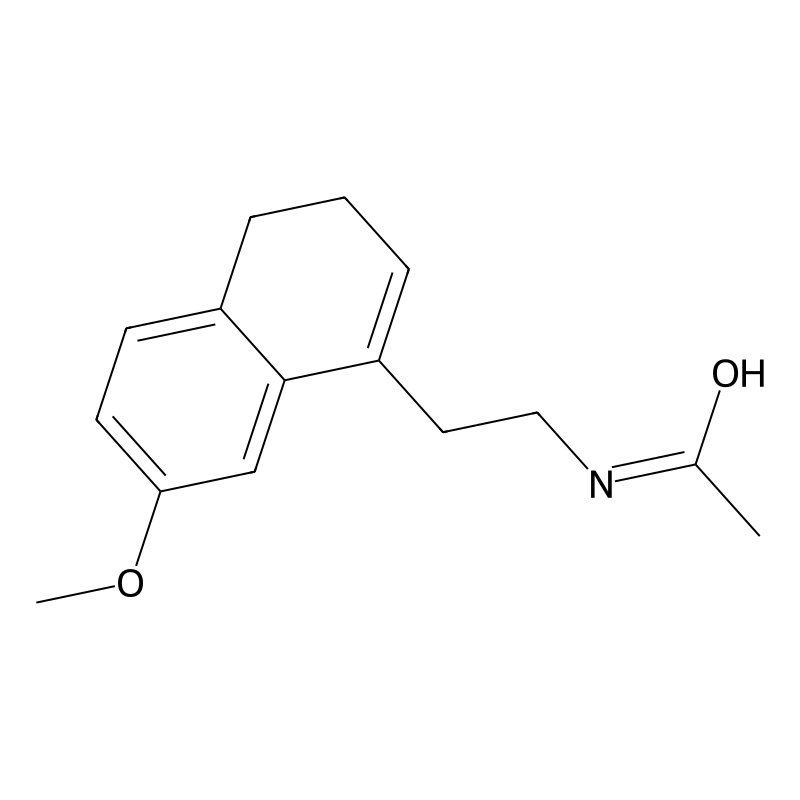

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Chemical Databases:

Limited Research Availability:

- There is a single entry for a similar compound, N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide, listed as a pharmaceutical standard, implying potential research applications but with no specific details [2].

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene derivative with a methoxy group and an acetamide functional group. Its molecular formula is C17H19NO3, and it has a molecular weight of 285.34 g/mol. The compound is notable for its potential pharmacological properties, which have been the subject of various studies. It is often synthesized for research purposes and may have applications in medicinal chemistry.

- Acylation: The compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.

- Reduction: The compound may be reduced to yield various derivatives, depending on the reducing agent used.

Research indicates that N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide exhibits significant biological activity, particularly in relation to its potential as an antidepressant. It is structurally related to Agomelatine, a well-known antidepressant that acts as a melatonergic agent and serotonin receptor modulator. Studies suggest that this compound may influence serotonin receptors and melatonin pathways, contributing to its pharmacological effects.

The synthesis of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide involves several steps:

- Starting Material Preparation: The synthesis typically begins with 7-methoxy-3,4-dihydronaphthalene derivatives.

- Formation of Ethylamine: The 7-methoxy derivative is reacted with ethylamine to form the corresponding ethylamine derivative.

- Acetylation: The resulting ethylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide .

An example procedure includes dissolving the starting material in a suitable solvent, adding acetyl chloride slowly while maintaining low temperatures, followed by stirring and purification steps .

N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide has potential applications in:

- Pharmaceutical Development: Due to its structural similarity to Agomelatine, it may be explored as a candidate for treating mood disorders.

- Research: Used in studies investigating serotonin receptor interactions and the biological mechanisms underlying antidepressant effects.

Interaction studies have focused on how N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide interacts with various biological targets:

- Serotonin Receptors: It has been shown to interact with serotonin receptors (5-HT receptors), potentially influencing mood regulation.

- Melatonin Receptors: Given its structural relationship with melatonin analogs, it may also modulate melatonin receptor activity .

These interactions suggest that the compound could play a role in neuropharmacology and stress-related disorders.

Several compounds share structural similarities with N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Agomelatine | Well-studied antidepressant with melatonergic activity. | |

| N-(2-(7-methoxy-naphthalen-1-yl)ethyl)acetamide | Lacks dihydro functionality; may exhibit different receptor interactions. | |

| N-[2-(3-Acetyl-7-methoxy-naphthalen-1-yl)ethyl]acetamide | Contains an additional acetyl group; potential variations in pharmacological effects. |

The uniqueness of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide lies in its specific dihydro configuration combined with the methoxy group, which may contribute distinct properties compared to its analogs.